![molecular formula C21H25NO2 B5541313 N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

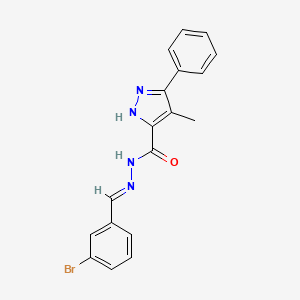

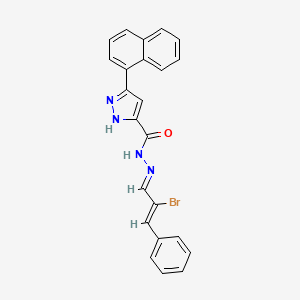

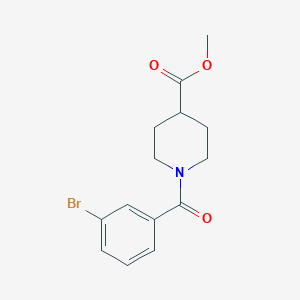

Synthesis Analysis The synthesis of similar compounds involves complex organic reactions. For instance, a series of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide, and -cyclohexyl propionamide derivatives were synthesized and demonstrated broad-spectrum microbiological activity (Arpaci et al., 2002). The process often requires multiple steps, starting from basic organic compounds to the final product, indicating the complexity and the necessity of specific reactants and conditions for successful synthesis.

Molecular Structure Analysis The molecular structure of acetamide derivatives is critical in determining their chemical and physical properties. Studies like those on N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide have utilized techniques such as NMR, IR, and X-ray diffraction analysis to determine structure (Ping, 2007). These analyses provide detailed insights into the arrangement of atoms within the molecule and the molecular conformation, crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties The chemical reactivity of acetamide derivatives can vary significantly depending on the substitution pattern on the aromatic rings and the structure of the acetamide group. For example, the cyclization of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to produce imidazoline-5-ones highlights the potential of acetamide derivatives to undergo cyclization reactions, leading to heterocyclic compounds (Nguyen et al., 2016).

Physical Properties Analysis The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure of N-(2-Methylphenyl)acetamide shows how the acetamide unit's orientation can affect the compound's physical state and properties (Gowda et al., 2007).

Chemical Properties Analysis Acetamide derivatives exhibit a range of chemical properties, including reactivity towards hydrolysis, reduction, and various nucleophilic substitutions, depending on their structure. The reactivity pattern of these compounds is essential for their application in synthetic organic chemistry and potential biological activities. Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the impact of substituents on the acetamide group's chemical behavior (Gowda et al., 2007).

科学的研究の応用

Cellular Mechanisms and Cyclo-oxygenase Activity

- Acetaminophen, a drug structurally related to N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, acts by lowering cyclo-oxygenase products in the central nervous system. It does not inhibit activity in broken cell preparations, highlighting its specificity in intact cells (Lucas et al., 2005).

Chemical Functionalization of Cyclohexane

- Cyclohexane's functionalization, a crucial component of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, can be achieved using selenium intermediates. This process is important for synthesizing 1,2 halide-containing products with cis geometry (Morella & Ward, 1985).

Potential in Reactivation of Enzyme Inhibitors

- The structure of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide relates to compounds effective in reactivating enzymes inhibited by organophosphates, as seen in the reactivation of rat brain acetylcholinesterase inhibited by cyclosarin (Kuča & Patočka, 2004).

Synthesis of Novel Compounds

- The compound's structural components have been used in novel synthetic approaches to create important chemical frameworks like erythrinane, highlighting the versatility of these chemical structures in synthetic chemistry (Tamura et al., 1982).

Applications in Cyclization Reactions

- Elements of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide are used in cyclization reactions to generate compounds like oxindoles and quinolones. These reactions have applications in the synthesis of important inhibitors and medicinal compounds (Gonzalez-Lopez de Turiso & Curran, 2005).

特性

IUPAC Name |

N-cyclohexyl-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-16-7-9-17(10-8-16)18-11-13-20(14-12-18)24-15-21(23)22-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMPHWJTRJQVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)